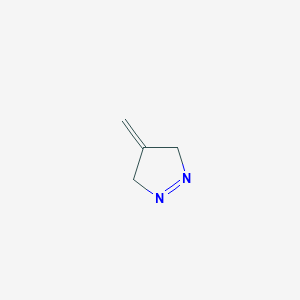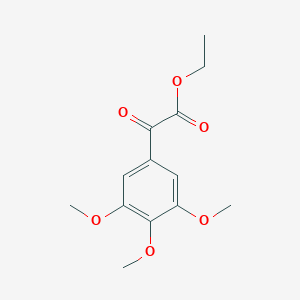
Diopside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diopside, also known as calcium magnesium silicate, is a compound with the chemical formula CaMgO6Si2. It is a white, crystalline substance that is commonly found in nature as a mineral. This compound is known for its excellent insulating properties and strength, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diopside can be synthesized through high-temperature reactions involving magnesium oxide and silicon dioxide. The reaction typically occurs at temperatures above 1400°C, where the reactants are combined to form the desired compound .
Industrial Production Methods
In industrial settings, silicic acid, calcium magnesium salt is often produced as a byproduct of the Pidgeon process, which is a major route for producing magnesium metal. In this process, a mixture of magnesium and calcium oxides reacts with silicon to yield magnesium metal and calcium magnesium silicate .
Análisis De Reacciones Químicas
Types of Reactions
Diopside undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form different oxides.
Reduction: In the presence of reducing agents, it can be reduced to its constituent elements.
Substitution: It can undergo substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under high-temperature conditions, often exceeding 1000°C .
Major Products Formed
The major products formed from these reactions include various oxides, such as calcium oxide and magnesium oxide, as well as silicon dioxide .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of silicic acid, calcium magnesium salt involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Diopside can be compared with other similar compounds, such as:
Calcium Silicate (CaSiO3): Known for its use in construction materials and as an insulating agent.
Magnesium Silicate (MgSiO3): Commonly used in the cosmetic and pharmaceutical industries.
Sodium Silicate (Na2SiO3): Used in detergents, adhesives, and as a sealant.
The uniqueness of silicic acid, calcium magnesium salt lies in its combined properties of calcium and magnesium, which provide enhanced strength and insulating properties compared to other silicates .
Propiedades
Número CAS |
12765-06-9 |
|---|---|
Fórmula molecular |
CaMgO4Si |
Peso molecular |
156.47 g/mol |
Nombre IUPAC |
calcium;magnesium;silicate |
InChI |
InChI=1S/Ca.Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4 |
Clave InChI |
FGZBFIYFJUAETR-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Ca+2] |
SMILES canónico |
[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2] |
Key on ui other cas no. |
12765-06-9 |
Sinónimos |
basalt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















